[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-
Overview
Description
“[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-”, also known as 4’- (OCTYLOXY)-4-BIPHENYLCARBONITRILE or 8CB, is a low molar mass liquid crystal (LCs) that shows different liquid crystalline phases depending on temperature conditions . Under normal temperature conditions, 8CB exists only as a bulk smectic-A phase .
Synthesis Analysis
The synthesis of compounds with biphenyl as a mesogenic fragment has been developed under soft conditions without a complex procedure of purification with quantitative yield . It is an implementation of the click chemistry methods for synthesizing LC compounds .
Molecular Structure Analysis
The molecular formula of “[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-” is C21H25NO . The average mass is 326.429 Da and the monoisotopic mass is 326.188202 Da .
Chemical Reactions Analysis
For compounds with biphenyl as a mesogenic fragment, the LC state is observed only when the number of biphenyls in one compound is 3 . For compounds with the potentially weak mesogen such as biphenyl, the decisive factor in the formation of the LC state and smectic mesomorphism is the formation of intermolecular hydrogen bonds .
Physical And Chemical Properties Analysis
“[1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-” has a density of 1.1±0.1 g/cm3, a boiling point of 483.3±38.0 °C at 760 mmHg, and a flash point of 165.8±20.3 °C . It has a molar refractivity of 96.9±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 306.8±3.0 cm3 .
Scientific Research Applications
Liquid Crystal Research
The compound is used in the study of liquid crystals. It is part of a binary system with 4-octyl-4′-cyanobiphenyl (8CB) that has been studied using differential scanning calorimetry (DSC) and ultraviolet absorption spectrophotometry (UV). The phase-transition temperatures, enthalpies, and entropies have been determined using calorimetric methods on DSC .
Thermal Analysis
4’-(Octyloxy)-4-biphenylcarbonitrile is used in thermal analysis. The phase-transition temperatures of the mixtures rise with the heating rate between 2°C/min and 15°C/min. The activation energies were calculated by the Ozawa method for the phase transitions of 25% 8CB and 75% 8OCB liquid crystal mixtures .
Spectrophotometric Analysis
This compound is used in spectrophotometric analysis. UV experiments were carried out to characterize the absorptivity constants of liquid crystal and their mixtures. The molar absorptivity and maximum absorption wavelengths were measured in chloroform solution by UV spectrophotometry .
Electro-Optic Applications
4’-(Octyloxy)-4-biphenylcarbonitrile is used in electro-optic applications. Its electro-optic and thermal properties have resulted in a variety of potential applications ranging from flat panel displays to laser beam steering and optical switching for telecommunications .
Temperature and Pressure Sensors
The compound is used in the development of temperature and pressure sensors. Most applications rely on the specific nature of the electro-optical response functions combined with the controllable thermophysical properties .
Dye-Sensitized Solar Cells (DSSCs)
4’-(Octyloxy)-4-biphenylcarbonitrile is used in the development of dye-sensitized solar cells (DSSCs). DSSCs have been considered as a potential candidate to resolve the current energy crisis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-octoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-2-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGNNIMKOVSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068748 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- | |
CAS RN |
52364-73-5 | |
Record name | 4′-(Octyloxy)-4-cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52364-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(octyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052364735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(octyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-Octyloxyphenyl)benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9F86ARY6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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